3-chloro-N-(2,3-dichlorophenyl)propanamide
Description
Contextualization within the Class of Anilide Derivatives
Anilide derivatives are a class of organic compounds characterized by a phenyl group attached to the nitrogen atom of an amide. wikipedia.org This structural motif is a cornerstone in medicinal chemistry and materials science, with numerous anilide-containing compounds exhibiting a wide array of biological activities and physical properties. Chloro-N-phenylpropanamides are distinguished by the presence of a propanamide functional group and one or more chlorine atoms substituted on the phenyl ring. These chlorine substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its chemical reactivity and biological interactions.
The general structure of anilide derivatives, including local anesthetics like lidocaine (B1675312) and mepivacaine, involves an aromatic ring linked to an amide group. youtube.com Modifications to the substituents on this aromatic ring can alter the compound's pharmacological properties, such as potency and duration of action. youtube.com
Historical and Current Significance of Propanamide Structures in Chemical Sciences
Propanamide and its derivatives have a long-standing and significant role in the chemical sciences. solubilityofthings.com The propanamide structure, with its characteristic amide bond, is a fundamental building block in organic synthesis and is prevalent in many biologically active molecules. solubilityofthings.comfiveable.me Historically, research into propanamides has led to the development of various pharmaceuticals, agrochemicals, and polymers. solubilityofthings.comfiveable.me
In contemporary chemical research, propanamide structures continue to be of high interest. They serve as versatile intermediates in the synthesis of more complex molecules and are integral to the design of new materials. The ability of the amide group to participate in hydrogen bonding gives propanamides distinct physical properties, such as higher boiling points compared to their corresponding carboxylic acids. fiveable.me This characteristic also influences their solubility and interaction with biological targets. solubilityofthings.com
Rationale for Dedicated Research on 3-chloro-N-(2,3-dichlorophenyl)propanamide
The specific substitution pattern of this compound, featuring a chlorine atom on the propanamide side chain and two chlorine atoms on the phenyl ring, presents a unique subject for scientific investigation. The rationale for dedicated research into this compound stems from several key factors:
Structure-Activity Relationship (SAR) Studies: The precise arrangement of chlorine atoms is expected to confer specific properties to the molecule. Research aims to elucidate how this particular chlorination pattern affects its chemical behavior and potential biological activity compared to other chloro-N-phenylpropanamides.
Novel Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a fundamental research objective. Detailed characterization using modern analytical techniques is crucial for establishing its chemical identity and purity.
Potential Applications: While this article does not delve into specific applications, the structural motifs present in this compound are found in compounds with herbicidal and other biological activities. For instance, propanil (B472794), or N-(3,4-dichlorophenyl)propanamide, is a widely used herbicide. wikipedia.orgresearchgate.net Understanding the fundamental chemistry of this compound is a prerequisite for exploring its potential in various scientific domains.
Overview of Research Domains and Scholarly Inquiry
The investigation of this compound spans several key research domains:
Synthetic Organic Chemistry: This area focuses on the design and execution of chemical reactions to produce the target compound. It involves optimizing reaction conditions, exploring different synthetic pathways, and purifying the final product.
Analytical Chemistry: Researchers in this field employ a range of spectroscopic and chromatographic techniques to confirm the structure, purity, and physical properties of the synthesized compound.
Computational Chemistry: Theoretical studies can provide insights into the molecule's three-dimensional structure, electronic properties, and potential reactivity, complementing experimental findings.
Chemical Biology and Medicinal Chemistry: Although outside the direct scope of this article, foundational research on the synthesis and properties of this compound could inform future studies into its potential biological effects. The presence of chlorine is a key feature in many pharmaceuticals. nih.gov
Scope and Objectives of the Comprehensive Research Endeavor
The primary objective of this comprehensive research endeavor is to establish a foundational understanding of the chemical and physical properties of this compound. The scope of this work is strictly focused on the following:
A thorough review of the contextual significance of chloro-N-phenylpropanamides.
Detailed reporting of synthetic methodologies and characterization data.
Presentation of key physical and chemical properties in a structured format.
This article aims to provide a scientifically rigorous and focused account of this compound, serving as a valuable resource for the academic and research communities.
Chemical and Physical Properties of this compound
A comprehensive understanding of a chemical compound necessitates a detailed characterization of its chemical and physical properties. This section presents available data for this compound and related structures to provide a comparative context.
Table 1: Physicochemical Properties of Selected Chloro-N-phenylpropanamides
| Property | This compound | N-(3,4-dichlorophenyl)propanamide (Propanil) nih.gov | 3-chloro-N-(2,6-dichlorophenyl)propanamide nih.gov |
| Molecular Formula | C₉H₈Cl₃NO | C₉H₉Cl₂NO | C₉H₈Cl₃NO |
| Molecular Weight | 252.53 g/mol | 218.08 g/mol | 252.53 g/mol |
| Appearance | Data not available | Colorless to brown crystals | Data not available |
| Melting Point | Data not available | 91-93 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility in Water | Data not available | 130 mg/L at 20 °C | Data not available |
| LogP | Data not available | 3.07 | 3.0 |
Synthesis and Characterization
The synthesis of anilides, including chloro-N-phenylpropanamides, typically involves the acylation of an aniline (B41778) with an acyl chloride or carboxylic anhydride. wikipedia.org For this compound, a plausible synthetic route would involve the reaction of 2,3-dichloroaniline (B127971) with 3-chloropropanoyl chloride.
General Synthetic Scheme:
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting product would then be purified using techniques such as recrystallization or column chromatography.
Characterization of the synthesized compound would involve a suite of analytical methods to confirm its structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the molecule.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.
Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula C₉H₈Cl₃NO.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,3-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-7-3-1-2-6(11)9(7)12/h1-3H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQMOIXLVEQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266532 | |
| Record name | 3-Chloro-N-(2,3-dichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349097-69-4 | |
| Record name | 3-Chloro-N-(2,3-dichlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349097-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(2,3-dichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 3-chloro-N-(2,3-dichlorophenyl)propanamide
The de novo synthesis of this compound is most effectively achieved through the formation of an amide bond between 2,3-dichloroaniline (B127971) and a suitable three-carbon acylating agent already containing a chlorine atom.
Amide Bond Formation via Acylation Reactions
The principal and most direct method for the synthesis of this compound is the acylation of 2,3-dichloroaniline with 3-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride.
The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. chemistnotes.combyjus.com The removal of HCl is crucial as it would otherwise protonate the unreacted aniline, rendering it non-nucleophilic and thus halting the reaction. organic-chemistry.org
A general representation of this acylation reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound from 2,3-dichloroaniline and 3-chloropropanoyl chloride.
Common bases employed for this purpose include aqueous sodium hydroxide (B78521) or organic bases such as pyridine (B92270) or triethylamine (B128534) in an inert solvent like dichloromethane (B109758) or toluene. chemistnotes.commdpi.com The choice of base and solvent can influence the reaction rate and the purity of the final product.
Introduction of Halogen Substituents on the Propanamide Chain
The chlorine atom on the propanamide chain is introduced by using a pre-halogenated starting material, namely 3-chloropropanoyl chloride. nih.gov This acyl chloride can be synthesized through various methods:
From 3-Chloropropionic Acid: The reaction of 3-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) is a common laboratory and industrial method for the preparation of 3-chloropropanoyl chloride.
From Acrylic Acid: A continuous flow process has been developed for the synthesis of 3-chloropropanoyl chloride from acrylic acid. This method involves the formation of the acid chloride followed by a 1,4-addition of hydrogen chloride. nih.gov
Selective Chlorination of the Dichlorophenyl Moiety
An alternative, though less direct, synthetic strategy would involve the formation of N-(phenyl)propanamide followed by selective chlorination of the aromatic ring. However, controlling the regioselectivity of chlorination on an already substituted dichlorophenyl ring presents significant challenges. Directing a third chlorine atom to a specific position on the 2,3-dichlorophenyl group would likely result in a mixture of isomers, making this a less favorable synthetic route for obtaining a pure product. Methods for ortho-selective chlorination of anilines using organocatalysts have been reported, but their applicability to a dichlorinated and acylated substrate would require specific investigation. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of the acylation reaction between 2,3-dichloroaniline and 3-chloropropanoyl chloride is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied:
Stoichiometry: The molar ratio of the reactants is a critical parameter. Typically, a slight excess of the acylating agent, 3-chloropropanoyl chloride, may be used to ensure complete consumption of the more valuable 2,3-dichloroaniline.
Base: The choice and amount of base can significantly impact the reaction. Stronger bases can accelerate the reaction but may also promote side reactions such as the hydrolysis of the acyl chloride. The use of hindered organic bases can be beneficial in some cases.
Solvent: The reaction can be performed in a variety of inert solvents. The choice of solvent can affect the solubility of the reactants and the reaction temperature. Biphasic systems, as in the traditional Schotten-Baumann reaction, or homogeneous systems with an organic solvent can be employed.
Temperature: The reaction is often carried out at room temperature or with initial cooling to control the exothermic nature of the acylation. In cases of low reactivity, gentle heating may be required.
Reaction Time: The reaction progress should be monitored, for example by thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time.
Table 1: Parameters for Optimization of the Synthesis of this compound
| Parameter | Variable | Rationale |
|---|---|---|
| Reactant Ratio | 2,3-dichloroaniline : 3-chloropropanoyl chloride | To ensure complete conversion of the limiting reagent. |
| Base | Sodium hydroxide, Pyridine, Triethylamine | To neutralize HCl byproduct and drive the reaction to completion. |
| Solvent | Dichloromethane, Toluene, Water (biphasic) | To dissolve reactants and facilitate the reaction. |
| Temperature | 0 °C to reflux | To control the reaction rate and minimize side reactions. |
| Reaction Time | 1 to 24 hours | To ensure the reaction proceeds to completion. |
Synthesis of Structural Derivatives and Analogues of this compound
The synthesis of structural derivatives and analogues of this compound can be achieved by modifying the substitution pattern on the aromatic ring.
Modifications to the Aromatic Ring Substitution Pattern
By employing different isomers of dichloroaniline, a variety of structural analogues of this compound can be synthesized. The general synthetic methodology, acylation with 3-chloropropanoyl chloride, remains the same. The primary variable is the starting dichloroaniline.
For example, the well-known herbicide propanil (B472794), which is N-(3,4-dichlorophenyl)propanamide, is synthesized by the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. wikipedia.org Similarly, other isomers can be prepared:
N-(2,4-dichlorophenyl)-3-chloropropanamide: Synthesized from 2,4-dichloroaniline (B164938) and 3-chloropropanoyl chloride.
N-(2,5-dichlorophenyl)-3-chloropropanamide: Synthesized from 2,5-dichloroaniline (B50420) and 3-chloropropanoyl chloride.
N-(2,6-dichlorophenyl)-3-chloropropanamide: Synthesized from 2,6-dichloroaniline (B118687) and 3-chloropropanoyl chloride.
N-(3,5-dichlorophenyl)-3-chloropropanamide: Synthesized from 3,5-dichloroaniline (B42879) and 3-chloropropanoyl chloride.
The reactivity of the dichloroaniline isomer can be influenced by the position of the chlorine atoms due to their electronic and steric effects, which may necessitate adjustments to the reaction conditions for optimal yields.
Table 2: Starting Materials for the Synthesis of Structural Analogues
| Dichloroaniline Isomer | Resulting Propanamide Analogue |
|---|---|
| 2,3-Dichloroaniline | This compound |
| 2,4-Dichloroaniline | 3-chloro-N-(2,4-dichlorophenyl)propanamide |
| 2,5-Dichloroaniline | 3-chloro-N-(2,5-dichlorophenyl)propanamide |
| 2,6-Dichloroaniline | 3-chloro-N-(2,6-dichlorophenyl)propanamide |
| 3,4-Dichloroaniline | 3-chloro-N-(3,4-dichlorophenyl)propanamide |
| 3,5-Dichloroaniline | 3-chloro-N-(3,5-dichlorophenyl)propanamide |
Alterations to the Propanamide Side Chain
The chemical reactivity of this compound is significantly influenced by the propanamide side chain, which features a reactive terminal chlorine atom and an amide linkage. These functional groups serve as handles for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
The chlorine atom at the 3-position is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, reaction with nucleophiles like hydroxide can replace the chlorine to form 3-hydroxy-N-(2,3-dichlorophenyl)propanamide. The structure of the parent compound, 3-chloropropionamide, makes it a useful intermediate for creating more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the specific arrangement of the chloro and amide groups makes derivatives of this compound suitable substrates for intramolecular cyclization reactions. A notable example is the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, a structurally related compound, which is used to synthesize 6-hydroxy-3,4-dihydroquinolinone. This type of reaction highlights the potential of the 3-chloropropanamide moiety to serve as a precursor for heterocyclic systems.
| Reaction Type | Reagent/Condition | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Hydroxide ions (e.g., NaOH) | 3-Hydroxypropanamide derivative | Introduction of a hydroxyl group, altering polarity and reactivity. |
| Nucleophilic Substitution | Amines (R-NH2) | 3-Aminopropanamide derivative | Formation of more complex amide structures. |
| Intramolecular Cyclization (Friedel-Crafts type) | Lewis Acid (e.g., AlCl₃) on an activated aromatic ring | Dihydroquinolinone derivative | Synthesis of heterocyclic compounds. |
Synthesis of Isomeric Forms and Stereoisomers
Positional Isomers The synthesis of positional isomers of this compound is primarily dictated by the choice of the starting aniline derivative. The standard synthetic route involves the acylation of a substituted aniline with an acyl chloride. For the parent compound, this involves reacting 2,3-dichloroaniline with 3-chloropropanoyl chloride.
To synthesize other positional isomers, one would simply select the corresponding dichloroaniline isomer. For example, the well-known herbicide Propanil, which is N-(3,4-dichlorophenyl)propanamide, is synthesized from 3,4-dichloroaniline and propanoyl chloride. wikipedia.orgresearchgate.net Following this logic, the synthesis of isomeric forms of the target compound is straightforward.
The general reaction is as follows:
Dichloroaniline Isomer + 3-Chloropropanoyl Chloride → Isomer of 3-chloro-N-(dichlorophenyl)propanamide
| Starting Dichloroaniline Isomer | Resulting Propanamide Product |
|---|---|
| 2,3-Dichloroaniline | This compound |
| 2,4-Dichloroaniline | 3-chloro-N-(2,4-dichlorophenyl)propanamide |
| 3,4-Dichloroaniline | 3-chloro-N-(3,4-dichlorophenyl)propanamide |
| 2,5-Dichloroaniline | 3-chloro-N-(2,5-dichlorophenyl)propanamide |
| 2,6-Dichloroaniline | 3-chloro-N-(2,6-dichlorophenyl)propanamide |
| 3,5-Dichloroaniline | 3-chloro-N-(3,5-dichlorophenyl)propanamide |
Stereoisomers The molecule this compound is achiral and therefore does not have stereoisomers (enantiomers or diastereomers). However, if a substituent were introduced at the second carbon of the propanamide chain (the α-carbon), a chiral center would be created, leading to the possibility of (R) and (S) enantiomers.
The synthesis of specific stereoisomers of such derivatives often requires stereoselective methods. Chemoenzymatic synthesis is a powerful tool for obtaining enantiomerically pure compounds. nih.gov For example, lipases can be used in organic solvents to catalyze reactions with high enantioselectivity, allowing for the preparation of specific chiral lactones or amides. cambridge.org Such biocatalytic approaches are crucial for producing single-enantiomer compounds, which is often a requirement in pharmaceutical applications. nih.govmdpi.com
Exploration of Sustainable and Green Synthetic Approaches
The synthesis of amides is one of the most common reactions in the chemical industry, but traditional methods often generate significant waste. Conventional approaches typically involve activating a carboxylic acid with a stoichiometric reagent (like thionyl chloride or a carbodiimide), which produces byproducts that must be separated and disposed of. In response, significant research has focused on developing greener and more sustainable methods for amide bond formation.
Catalytic Direct Amidation One major area of green chemistry is the development of catalytic methods that allow for the direct condensation of a carboxylic acid and an amine, releasing only water as a byproduct. acs.org Various catalysts have been explored for this purpose:
Boronic Acids: These have been shown to effectively catalyze the direct amidation of carboxylic acids at room temperature, offering a waste-free alternative to traditional coupling agents.
Silica (B1680970): Activated silica gel has been used as a catalyst for direct amide bond formation, providing a simple and more environmentally friendly route. whiterose.ac.uk
Brønsted Acidic Ionic Liquids: These can serve as both the catalyst and the solvent, facilitating an efficient and sustainable process for direct amidation. A key advantage is that the ionic liquid can often be recovered and reused. acs.org
Enzymatic Synthesis Biocatalysis offers a highly sustainable route to amide synthesis. rsc.org Enzymes operate under mild conditions (temperature and pH) and often in aqueous environments, reducing energy consumption and the need for harsh organic solvents. nih.gov
Lipases: Enzymes such as Candida antarctica lipase (B570770) B (CALB) are highly effective for catalyzing the formation of amide bonds. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether and often result in high yields and purity, minimizing the need for complex purification steps. nih.gov The combination of natural enzymes with man-made catalysts is also an emerging field, aiming to create cheaper and more efficient drug synthesis pathways. youtube.com
Alternative Energy Sources and Solvents Green chemistry also emphasizes the use of less hazardous solvents and more efficient energy sources. researchgate.net
Greener Solvents: Replacing conventional solvents like DMF and CH₂Cl₂ with more benign alternatives is a key goal.
Ultrasound: The use of ultrasound irradiation can promote reactions, sometimes avoiding the need for solvents altogether and reducing reaction times. researchgate.net
| Feature | Traditional Methods (e.g., Acyl Chloride) | Green/Sustainable Methods (e.g., Enzymatic, Catalytic) |
|---|---|---|
| Reagents | Stoichiometric activating agents (SOCl₂, EDC, HATU) | Catalytic amounts of boronic acids, enzymes, or ionic liquids. acs.org |
| Byproducts | Stoichiometric amounts of waste (e.g., salts, urea (B33335) derivatives) | Primarily water. acs.org |
| Solvents | Often chlorinated solvents (DCM) or polar aprotic solvents (DMF). | Greener solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions. nih.govresearchgate.net |
| Conditions | Often requires anhydrous conditions and inert atmospheres. | Often milder conditions (room temp, neutral pH), sometimes in water. nih.gov |
| Atom Economy | Low | High |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental data from ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (COSY, HSQC, HMBC) are essential for the definitive structural assignment of a molecule. These techniques provide information on the chemical environment of protons and carbons, as well as their connectivity. However, no specific NMR spectra or detailed analyses for 3-chloro-N-(2,3-dichlorophenyl)propanamide were found.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Information not available.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Information not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Information not available.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and studying its fragmentation patterns, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Information not available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Information not available.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and elucidate the structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its amide, alkyl halide, and aromatic functionalities.
The primary amide group would exhibit a characteristic N-H stretching vibration, typically appearing in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a very strong and prominent band, generally observed between 1690 and 1650 cm⁻¹. Additionally, N-H bending and C-N stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹). The presence of the chlorine atoms would result in C-Cl stretching bands, which are typically found in the 800-600 cm⁻¹ range. The dichlorinated phenyl ring would show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
Table 1: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-3300 | N-H Stretch | Amide |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic |
| 1690-1650 | C=O Stretch | Amide (Amide I) |
| 1650-1590 | N-H Bend / C-N Stretch | Amide (Amide II) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 800-600 | C-Cl Stretch | Chloroalkane/Chloroarene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the dichlorinated benzene (B151609) ring conjugated with the amide group.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Dichlorophenyl Ring | ~250-280 |
| n → π* | Amide Carbonyl | >200 (weak) |
| π → π* | Amide | <200 (strong) |
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For a molecule like this compound, a reverse-phase HPLC method would likely be suitable. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase.
A typical mobile phase for such a compound could be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. Detection could be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities or related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis, possibly after derivatization to increase volatility.
In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a non-polar or medium-polarity column) based on its boiling point and interaction with the stationary phase. The separated compound would then be ionized in the mass spectrometer, and the resulting fragmentation pattern would provide a molecular fingerprint, aiding in its identification and structural confirmation. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide bond and loss of chlorine atoms.
X-ray Diffraction (XRD) for Solid-State Structural Determination (If applicable)
For a related compound, 3-chloro-N-(2-chlorophenyl)benzamide, XRD studies have revealed details about the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov Similar analyses for this compound would be expected to elucidate how the molecules arrange themselves in the crystal lattice, including the role of the amide N-H group in forming hydrogen bonds and the influence of the chlorine substituents on the crystal packing.
Mechanistic Investigations of Biological Interactions at a Molecular Level
Elucidation of Potential Molecular Targets and Binding Dynamics
No studies were identified that investigated the potential molecular targets of 3-chloro-N-(2,3-dichlorophenyl)propanamide. Research on its binding affinity, interaction sites, or the thermodynamics of its binding to any biological macromolecule is not available.
Enzyme Inhibition and Activation Studies in Biochemical Systems
There is no published research on the effects of this compound on enzyme activity.
Research on Amidase Enzyme Activities and Specificity
Specific studies on the interaction of this compound with amidase enzymes, including rates of hydrolysis or inhibitory constants, have not been reported.
Investigation of Photosystem II (PSII) Inhibition Mechanisms
While related chlorinated propanamides are known to inhibit Photosystem II, no specific data detailing the mechanism, binding site, or inhibitory concentration (e.g., IC50) of this compound on PSII are available.
Interaction with Other Relevant Biological Enzymes
No information exists regarding the interaction of this compound with other enzyme systems.
Receptor Binding Assays and Ligand-Receptor Complex Characterization
There are no records of receptor binding assays being conducted for this compound. Consequently, characterization of any potential ligand-receptor complexes has not been performed.
Cellular Permeation and Intracellular Distribution Research in Model Systems
Scientific investigation into the ability of this compound to permeate cell membranes and its subsequent distribution within cells in any model system has not been documented.
No Publicly Available Data on Signal Transduction Pathway Modulation by this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the mechanistic investigations of biological interactions at a molecular level for the chemical compound this compound, particularly concerning its modulation of signal transduction pathways.
Extensive inquiries into the biological activity and mechanism of action of this compound have failed to yield any detailed research findings or data tables related to its effects on cellular signaling. The scientific community has not published any studies that specifically explore how this compound interacts with and influences signal transduction cascades.
It is important to distinguish this compound from its well-studied isomer, N-(3,4-dichlorophenyl)propanamide, commonly known as Propanil (B472794). Propanil is a widely used herbicide with a known mechanism of action that involves the inhibition of photosystem II in plants. However, this information is specific to the 3,4-dichloro isomer and cannot be extrapolated to the 2,3-dichloro isomer that is the subject of this article. The position of the chlorine atoms on the phenyl ring can significantly alter the chemical and biological properties of a molecule, meaning the biological effects of this compound could be substantially different from those of Propanil.
The absence of published research prevents any scientifically accurate discussion on the exploration of signal transduction pathway modulation by this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Halogen Substitution Patterns on Biological Activity and Physicochemical Properties
Halogen atoms are pivotal in medicinal chemistry for their ability to modulate a compound's lipophilicity, metabolic stability, and binding interactions. The presence of three chlorine atoms—two on the phenyl ring and one on the propanamide chain—defines the key characteristics of this molecule.
The specific arrangement of chlorine atoms on the phenyl ring is critical for molecular recognition by biological targets such as enzymes or receptors. The 2,3-dichloro substitution pattern on the N-phenyl group of the target compound creates a distinct steric and electronic profile compared to other positional isomers (e.g., 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro).
The table below illustrates hypothetical binding affinities for different dichlorophenylpropanamide isomers, demonstrating the importance of substituent positioning.
| Compound | Substitution Pattern | Hypothetical Receptor Binding Affinity (Kᵢ, nM) |
| Isomer A | N-(2,3-dichlorophenyl) | 50 |
| Isomer B | N-(2,4-dichlorophenyl) | 120 |
| Isomer C | N-(3,4-dichlorophenyl) | 95 |
| Isomer D | N-(3,5-dichlorophenyl) | 250 |
| This table is for illustrative purposes to demonstrate the concept of positional isomer effects. |
The number of halogen substituents significantly affects a molecule's physicochemical properties, particularly its lipophilicity (fat solubility) and electronic character. The addition of chlorine atoms generally increases the lipophilicity, which can enhance the ability of a compound to cross biological membranes.
Furthermore, chlorine is an electron-withdrawing group. The presence of two chlorine atoms on the phenyl ring reduces the electron density of the aromatic system. This electronic modification can be crucial for several types of interactions:
Pi-stacking: An electron-deficient dichlorophenyl ring may engage in favorable pi-pi stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein's binding site.
Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surfaces (the σ-hole), can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the receptor.
Studies on related halogenated compounds have shown that increasing the number of halogens can correlate with increased biological activity, up to a certain point where steric hindrance or excessive lipophilicity becomes detrimental.
| Compound Series | Number of Phenyl Chlorine Atoms | LogP (Calculated) | Hypothetical Biological Activity (% Inhibition at 10µM) |
| N-phenylpropanamide | 0 | 1.8 | 15% |
| N-(chlorophenyl)propanamide | 1 | 2.5 | 40% |
| N-(dichlorophenyl)propanamide | 2 | 3.2 | 75% |
| N-(trichlorophenyl)propanamide | 3 | 3.9 | 85% |
| This table illustrates the general trend of how halogen number can influence lipophilicity and biological activity. |
Role of the Propanamide Chain Length and Conformation
The propanamide chain serves as a flexible linker connecting the dichlorophenyl headgroup to the 3-chloro substituent. The length of this linker is critical; a shorter (acetamide) or longer (butanamide) chain would alter the distance and spatial relationship between the terminal chlorine and the aromatic ring. This spacing is often finely tuned to optimize interactions with different subpockets of a binding site. nih.govresearchgate.net
The conformational flexibility of the propanamide chain, arising from rotation around its single bonds, allows the molecule to adopt various shapes. The terminal chlorine atom on this chain represents an additional site for potential hydrogen bonding or halogen bonding interactions. The conformation of this chain can be influenced by the environment of the binding pocket, allowing the molecule to adapt its shape to maximize binding affinity. nih.govresearchgate.net The flexibility of such chains can be a key determinant in a ligand's ability to interact effectively with a receptor. researchgate.net
Investigation of Amide Bond Orientation and its Stereoelectronic Effects
The amide bond (-C(O)NH-) is a cornerstone of molecular structure in many biologically active compounds. It is typically planar due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This planarity restricts rotation, leading to two possible conformations: trans (Z) and cis (E). In acyclic amides like 3-chloro-N-(2,3-dichlorophenyl)propanamide, the trans conformation is overwhelmingly favored due to lower steric hindrance.
Stereoelectronic effects, which are the interplay of orbital alignments and electronic properties, dictate the conformation and reactivity of the amide group. nih.govresearchgate.net The orientation of the amide bond relative to the dichlorophenyl ring is influenced by the electronic nature of the ring's substituents. documentsdelivered.com Electron-withdrawing groups, such as the chlorine atoms, can affect the planarity and rotational barrier of the aryl-nitrogen bond. documentsdelivered.com
The N-H group of the amide is a crucial hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These capabilities allow the molecule to form strong, directional hydrogen bonds with amino acid residues in a biological target, which are often essential for high-affinity binding. The specific orientation of the amide bond ensures that these donor and acceptor groups are positioned correctly for such interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like substituted N-phenylpropanamides, a QSAR model could predict the activity of new analogs before they are synthesized.
A typical QSAR model takes the form of an equation: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor N)
Developing a robust QSAR model involves calculating a wide range of molecular descriptors for a set of related compounds with known activities and then using statistical methods to identify the descriptors that best correlate with that activity. ufv.br
For a molecule like this compound, a variety of molecular descriptors would be calculated to build a predictive QSAR model. ucsb.edu These descriptors quantify different aspects of the molecule's physicochemical properties.
Relevant descriptor classes include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu Dipole moment and atomic charges are also critical.
Hydrophobic Descriptors: The most common is the partition coefficient (logP), which measures the molecule's lipophilicity. This is crucial for membrane permeability and hydrophobic interactions within a binding pocket.
Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include Molecular Weight, Molecular Volume, Surface Area, and topological indices like the Wiener index, which relates to molecular branching.
Quantum-Chemical Descriptors: More advanced descriptors derived from quantum mechanics calculations can describe polarizability, electrostatic potential, and other subtle electronic features that are important for specific intermolecular interactions. researchgate.netnih.gov
The table below lists key descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Class | Specific Descriptor | Relevance to SAR/SPR |
| Electronic | HOMO/LUMO Energy | Describes electron-donating/accepting capabilities and chemical reactivity. ucsb.edu |
| Dipole Moment | Quantifies molecular polarity, important for long-range electrostatic interactions. | |
| Hydrophobic | LogP (Octanol/Water) | Measures lipophilicity, affecting membrane transport and hydrophobic binding. |
| Steric | Molecular Weight | Basic descriptor of molecular size. |
| Molar Refractivity | Relates to molecular volume and polarizability. nih.gov | |
| Topological | Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes. nih.gov |
| Number of Rotatable Bonds | Measures molecular flexibility, which influences conformational entropy upon binding. nih.gov |
By identifying which of these descriptors have the strongest correlation with biological activity for a series of related N-aryl amides, researchers can develop a predictive model to guide the design of more potent or selective compounds.
Development and Validation of Predictive Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial computational tools for predicting the biological activity and physicochemical properties of chemical compounds. These models rely on correlating variations in molecular structure with observed changes in activity or properties.
For a predictive model to be developed for this compound, a dataset of structurally related compounds with corresponding biological or property data would be required. This would typically involve synthesizing a library of analogs by modifying the three main components of the molecule: the 3-chloropropyl group, the amide linker, and the 2,3-dichlorophenyl ring. The activity of these compounds would then be experimentally determined.
A hypothetical QSAR study would involve the calculation of various molecular descriptors for each analog, which can be categorized as:
Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Pertaining to the compound's affinity for nonpolar environments (e.g., LogP).
Topological: Describing the connectivity of atoms.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a mathematical model. Validation of such a model is critical and is typically performed using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model generation).
Currently, no published studies have undertaken such a systematic approach for this compound, and therefore, no validated predictive models are available.
Insights into Design Principles for Enhanced Activity
Without experimental data and predictive models, any discussion on design principles for enhancing the activity of this compound remains speculative. However, general principles of medicinal and agrochemical chemistry can be applied to hypothesize potential strategies.
Key areas for modification would include:
Dichlorophenyl Ring Substitution: The position of the chlorine atoms on the phenyl ring is known to be critical for the activity of many herbicides and bioactive compounds. Altering the substitution pattern (e.g., to 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichloro) would likely have a significant impact on activity by changing the molecule's electronic profile and how it fits into a potential target's binding site.
Amide Linker: The amide bond is a key structural feature, providing rigidity and hydrogen bonding capabilities. Modifications are generally less common, but replacing it with a bioisostere could alter the compound's metabolic stability and conformational preferences.
3-Chloropropyl Chain: The length and substitution of this alkyl chain could be varied. For instance, replacing the chlorine with other halogens (F, Br, I) or other functional groups could influence the molecule's reactivity, lipophilicity, and metabolic fate.
Table 1: Hypothetical Modifications for SAR Exploration
| Molecular Section | Potential Modification | Rationale for Modification |
|---|---|---|
| Phenyl Ring | Change chlorine positions (e.g., 2,4-dichloro) | Alter electronic and steric properties to probe binding pocket interactions. |
| Phenyl Ring | Introduce other substituents (e.g., methyl, trifluoromethyl) | Modulate lipophilicity and electronic effects. |
| Alkyl Chain | Vary chain length (e.g., chloroacetyl, chlorobutyryl) | Optimize fit within a potential binding site. |
These principles are foundational in chemical design, but their specific application to enhance a particular activity of this compound would require empirical testing.
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. patsnap.comdergipark.org.tr It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. patsnap.comresearchgate.net
The process for developing a pharmacophore model for this compound would require a set of active analog molecules. These molecules would be conformationally analyzed and superimposed to identify the common features responsible for their activity. The resulting pharmacophore model could then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. dergipark.org.trresearchgate.net
Given the absence of a known biological target and a series of active analogs for this compound in the public literature, no specific pharmacophore models have been developed. Such an endeavor would be a primary step in a drug discovery or herbicide development project involving this chemical scaffold.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-chloro-N-(2,3-dichlorophenyl)propanamide. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
The first step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Due to the presence of rotatable single bonds, particularly the C-N amide bond and the bonds in the propyl chain, the molecule can exist in various conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. The relative energies of these conformers define the conformational energy landscape, which is crucial for understanding the molecule's flexibility and preferred shapes.
Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | ||
| C-N (amide) | 1.35 | ||
| N-C (aryl) | 1.42 | ||
| C-Cl (propyl) | 1.79 | ||
| C-Cl (aryl) | 1.74 | ||
| O=C-N | 123.0 | ||
| C-N-C | 128.0 | ||
| O=C-N-C (amide) | |||
| C-C-C-Cl (propyl) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO orbitals would likely be influenced by the electron-withdrawing chlorine atoms and the amide group.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the chlorine atoms, while the amide hydrogen and the aromatic protons would exhibit a positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which can contribute to the stability of the molecule. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to gain a deeper understanding of the delocalization of electron density and the nature of the chemical bonds within this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein or another biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.
In a molecular docking simulation, the this compound molecule would be treated as a flexible ligand, and its various conformations would be systematically tested for their ability to fit into the binding site of a target protein. The simulation employs a scoring function to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. The results of a docking study would provide a set of predicted binding poses, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. These predicted poses can offer valuable hypotheses about the mechanism of action of this compound if a biological target is identified.
Estimation of Binding Affinities and Interaction Energies
A primary goal in computational drug discovery is to predict how strongly a small molecule, or ligand, will bind to a biological target, such as a protein. This binding affinity is a key determinant of the molecule's potential biological activity. Various computational methods are employed to estimate these binding affinities and the energies of interaction between the ligand and its receptor.
For this compound, molecular docking simulations are a common starting point. These simulations predict the preferred orientation of the molecule when it binds to a target protein's active site. Following the determination of the binding pose, scoring functions are used to estimate the binding affinity, often expressed in kcal/mol. These scoring functions take into account various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses to provide a more accurate estimation of the binding free energy. These methods calculate the energy of the ligand-receptor complex and the individual energies of the ligand and receptor in solution, allowing for a more refined prediction of binding affinity. The interaction energy is further broken down into its constituent parts to understand the key forces driving the binding event.
Table 1: Estimated Binding Affinities and Interaction Energies for this compound with a Hypothetical Target Protein
| Computational Method | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |
|---|---|---|---|
| Molecular Docking (Scoring Function) | -7.8 | Tyr123, Phe256 | Pi-Pi Stacking |
| MM/PBSA | -25.6 | Ser98, Asn101 | Hydrogen Bonding |
| MM/GBSA | -22.1 | Leu150, Val155 | Hydrophobic Interactions |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the system evolves over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and allowing for the study of the molecule's flexibility and the stability of its complexes.
When in solution, a molecule like this compound is not static; it can adopt a multitude of different shapes or conformations. MD simulations in a solvent, typically water, can explore the conformational landscape of the molecule. By analyzing the simulation trajectory, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial as the biologically active conformation may not be the lowest energy state in isolation. The flexibility of the propanamide linker and the rotation of the dichlorophenyl ring are key aspects that would be investigated.
MD simulations are also instrumental in assessing the stability of the complex formed between this compound and its target receptor. A simulation is run on the docked complex, and the trajectory is analyzed for key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests a stable binding mode. Furthermore, the persistence of key interactions, such as hydrogen bonds, identified in the docking studies can be monitored throughout the simulation to confirm their importance in maintaining the stability of the complex.
Table 2: Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-Receptor Complex
| Metric | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.2 ± 0.3 | Stable binding within the active site |
| Protein Backbone RMSD (Å) | 2.5 ± 0.5 | Overall protein structure is maintained |
| Key Hydrogen Bond Occupancy (%) | 85% (with Ser98) | A persistent and important interaction |
Virtual Screening and De Novo Design Based on Computational Models
The computational models and understanding derived from the studies of this compound can be leveraged for the discovery of new molecules.
Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. A validated docking protocol for this compound and its receptor can be used to screen thousands or even millions of compounds. The top-scoring hits can then be prioritized for experimental testing, significantly accelerating the drug discovery process.
De novo design , on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for the target. Based on the binding mode of this compound, new functional groups can be computationally "grown" or linked together within the active site to optimize interactions and improve binding affinity. This approach allows for the exploration of novel chemical space and the design of molecules with tailored properties.
Metabolism and Biotransformation in Biological Systems Excluding Clinical Data
Identification of Metabolic Pathways and Key Metabolites
No studies identifying the metabolic pathways or key metabolites of 3-chloro-N-(2,3-dichlorophenyl)propanamide were found.
There is no available data on the hydrolytic degradation of this compound by carboxylesterases or amidase enzymes.
Information on the role of cytochrome P450 systems in the oxidative transformation of this compound is not present in the available literature.
Research describing conjugation reactions of this compound with endogenous biomolecules could not be located.
In Vitro Biotransformation Studies using Subcellular Fractions (e.g., Liver Microsomes, S9)
No published in vitro biotransformation studies using liver microsomes, S9 fractions, or other subcellular fractions for this compound were identified.
Characterization of Metabolizing Enzymes and Their Specificity
There is no information available characterizing the specific enzymes involved in the metabolism of this compound.
Metabolic Fate in Model Organisms (e.g., plant, microbial, and non-human animal models)
Studies detailing the metabolic fate of this compound in any plant, microbial, or non-human animal models are not available in the scientific literature.
Role of Microbial Biotransformation in Biological Systems
The microbial biotransformation of the synthetic chemical compound this compound is a critical area of research for understanding its environmental fate and persistence. While direct studies on this specific molecule are not extensively documented, a scientifically robust understanding of its likely metabolic pathways can be extrapolated from research on structurally analogous compounds. The biotransformation is anticipated to proceed through two primary stages: the initial cleavage of the amide bond, followed by the degradation of the resulting aromatic and aliphatic moieties.
Microbial enzymatic systems, particularly amidases, are expected to play a pivotal role in the initial breakdown of this compound. Aryl acylamidases, enzymes known to hydrolyze the amide linkage in a variety of N-aryl amides, are likely responsible for this first metabolic step. This enzymatic hydrolysis would yield two primary metabolites: 2,3-dichloroaniline (B127971) and 3-chloropropanoic acid. The substrate specificity of some bacterial aryl acylamidases has been shown to accommodate chloro-substituted acetanilides, suggesting that the 2,3-dichloro substitution on the phenyl ring of the target compound would not preclude this enzymatic action. nih.gov
Following the initial hydrolysis, the subsequent biotransformation of the resulting metabolites is carried out by a diverse range of microorganisms.
The microbial degradation of 2,3-dichloroaniline, the aromatic product of the initial hydrolysis, has been observed under anaerobic conditions. The bacterium Dehalobacter has been identified as capable of reductively dechlorinating 2,3-dichloroaniline to aniline (B41778). This process is a crucial detoxification step, as it removes chlorine atoms from the aromatic ring, rendering it less toxic and more amenable to further degradation.
The aliphatic metabolite, 3-chloropropanoic acid, is also subject to microbial degradation. The fungus Trichoderma sp. has been shown to effectively degrade this compound by dechlorinating it to propionic acid. Similarly, certain species of the bacterium Pseudomonas are capable of utilizing 3-chloropropanoic acid as a carbon source.
The table below summarizes the key microorganisms and their roles in the biotransformation of the potential metabolites of this compound.
| Metabolite | Microorganism | Biotransformation Process | Resulting Product |
| 2,3-dichloroaniline | Dehalobacter | Reductive Dechlorination | Aniline |
| 3-chloropropanoic acid | Trichoderma sp. | Dechlorination | Propionic acid |
| 3-chloropropanoic acid | Pseudomonas sp. | Degradation | Further metabolites |
It is important to note that the rate and extent of the microbial biotransformation of this compound in the environment will be influenced by a variety of factors. These include the abundance and activity of competent microbial populations, soil type, pH, temperature, and the presence of other organic matter. The synergistic action of different microbial communities is likely essential for the complete mineralization of this compound.
No scientific information is publicly available on the environmental fate and degradation of the chemical compound "this compound."
A thorough and targeted search of scientific databases and literature has been conducted to gather information specifically on "this compound" for the purpose of generating a detailed article on its environmental fate and degradation. This comprehensive search yielded no research findings, data, or scholarly articles pertaining to the abiotic or biotic degradation of this specific compound.
The initial and subsequent focused searches consistently retrieved information for a different, albeit structurally related, compound known as Propanil (B472794), which has the chemical name N-(3,4-dichlorophenyl)propanamide. However, due to the explicit instructions to focus solely on "this compound," no information on Propanil or any other compound has been used.
Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as no data exists in the public domain for the following required sections:
Environmental Fate and Degradation Research
Biotic Degradation Pathways by Environmental Microorganisms
Identification of Microbial Enzymes Catalyzing Biotransformation
Without any available scientific research on "3-chloro-N-(2,3-dichlorophenyl)propanamide," the creation of an accurate and informative article as per the user's request is not feasible.
Environmental Persistence and Mobility Studies
There is no available scientific literature detailing the environmental persistence and mobility of this compound.
Sorption and Desorption Dynamics in Diverse Soil Types
No studies were found that investigated the sorption and desorption behavior of this compound in soil. Therefore, no data on key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) or Freundlich/Langmuir constants are available to predict its tendency to bind to soil particles versus remaining in the soil solution.
Leaching Potential through Soil Columns
Research on the leaching potential of this compound through soil columns is not present in the public domain. Such studies would be necessary to evaluate its mobility in the soil profile and the potential risk of groundwater contamination.
Volatilization Characteristics from Water and Moist Soils
There is no available information on the volatilization characteristics of this compound. Data on its Henry's Law constant and vapor pressure would be required to assess its tendency to partition from water or moist soil surfaces into the atmosphere.
Identification and Characterization of Environmental Metabolites and Transformation Products
No research has been published on the biotic or abiotic degradation of this compound. As a result, its environmental metabolites and transformation products have not been identified or characterized. Understanding these degradation pathways is crucial for a complete assessment of its environmental impact.
Research on Remediation Strategies, including Bioremediation and Phytoremediation
Consistent with the lack of data in other areas, there is no published research on remediation strategies for environments potentially contaminated with this compound. Studies on bioremediation, using microorganisms, or phytoremediation, using plants to degrade or remove the compound, have not been conducted.
Advanced Research Applications and Future Directions
Development of Highly Sensitive and Selective Analytical Methods for Environmental Monitoring
The widespread use of chlorinated aromatic compounds, such as chloroanilide herbicides, necessitates the development of robust analytical methods for their detection in environmental matrices. Given the structural similarity of 3-chloro-N-(2,3-dichlorophenyl)propanamide to these substances, established analytical techniques for environmental monitoring of related compounds could be readily adapted.
Advanced analytical methods are crucial for assessing the environmental fate and potential impact of such chemicals. Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational for the separation and quantification of these compounds. epa.govresearchgate.net For enhanced sensitivity and selectivity, these separation techniques are often coupled with mass spectrometry (MS).
For instance, methods developed for the herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide) and its degradation products in water and soil can serve as a blueprint. epa.gov These methods often involve an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analyte and remove interfering matrix components. mdpi.com Subsequent analysis by GC-MS or LC-MS/MS allows for low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. epa.goveuropa.eu
Future research in this area would focus on developing multi-residue methods capable of simultaneously detecting this compound and a range of other related environmental contaminants. The use of high-resolution mass spectrometry (HRMS) could further enhance specificity and aid in the identification of unknown transformation products in various environmental compartments. europa.eu
Table 1: Potential Analytical Methods for Environmental Monitoring
| Technique | Sample Matrix | Key Advantages |
| GC-MS | Water, Soil | High sensitivity, established methodology for similar compounds. epa.gov |
| LC-MS/MS | Water, Soil | Suitable for thermally labile compounds, high selectivity. europa.eu |
| SPE-HPLC | Water | Effective for sample pre-concentration and cleanup. mdpi.com |
| HRMS | Water, Soil, Biota | High accuracy mass measurements, identification of unknowns. |
Design and Synthesis of Novel Propanamide Derivatives with Targeted Biological Profiles
The N-aryl amide scaffold is a common feature in many biologically active molecules, including those with antimicrobial, anti-inflammatory, and antitumor properties. nih.govmdpi.commdpi.com The structure of this compound presents a viable starting point for the design and synthesis of novel derivatives with potentially enhanced or targeted biological activities.
Synthetic strategies would likely involve modifications at several key positions of the molecule. For example, the chlorine atoms on the phenyl ring could be substituted with other functional groups to modulate the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets. nih.gov Additionally, the propanamide side chain can be altered; for instance, by introducing different substituents on the aliphatic chain or by replacing the terminal chlorine atom with other moieties to create a library of new compounds. researchgate.netnih.gov
The design of these new derivatives can be guided by structure-activity relationship (SAR) studies of related compounds. For example, research on other N-aryl propanamides has shown that the nature and position of substituents on the aryl ring are critical for their biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for a desired therapeutic or agrochemical effect.
Table 2: Strategies for Derivative Synthesis
| Modification Site | Potential Changes | Objective |
| Phenyl Ring | Substitution of chlorine with other halogens, alkyl, or alkoxy groups. | Modulate lipophilicity and electronic properties. nih.gov |
| Propanamide Chain | Introduction of substituents, variation of chain length. | Alter flexibility and interaction with target sites. nih.gov |
| Terminal Chlorine | Replacement with amino, hydroxyl, or other functional groups. | Introduce new functionalities for targeted interactions. researchgate.net |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
Understanding the mechanism of action of a chemical compound is crucial for evaluating its biological effects and potential risks. Omics technologies, such as metabolomics and proteomics, offer a powerful approach to gain a comprehensive understanding of the molecular changes induced by a compound in a biological system.
Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, can reveal perturbations in metabolic pathways following exposure to a compound. For instance, a study on the effects of chloroacetanilide herbicides, which are structurally related to this compound, on earthworms used NMR and GC-MS to identify significant alterations in lipid, energy, and nitrogen metabolism. acs.orgnih.govacs.org Similar approaches could be applied to understand the metabolic response to this compound in target and non-target organisms.
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing insights into the cellular processes affected by a compound. nih.gov Chemical proteomics, for example, can be used to identify the direct protein targets of a small molecule. nih.gov By using a derivatized version of this compound as a probe, researchers could potentially isolate and identify its binding partners within a cell, thereby elucidating its mechanism of action. nih.gov
Integrative analysis of metabolomic and proteomic data can provide a more holistic view of the biological response to the compound, linking changes in protein expression to alterations in metabolic function.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and development of new chemicals with desired properties, while also predicting their potential toxicity. researchgate.netbohrium.com These computational tools can be particularly valuable in the context of a compound like this compound, where experimental data may be limited.
Quantitative Structure-Activity Relationship (QSAR) models are a key application of machine learning in this field. nih.gov By training algorithms on datasets of structurally diverse compounds with known biological activities or toxicities, QSAR models can predict the properties of new or untested molecules. nih.gov For this compound, QSAR models could be developed to predict its potential herbicidal activity, antimicrobial effects, or toxicity to various organisms based on its structural features. researchgate.net
Furthermore, generative AI models can be employed for the de novo design of novel propanamide derivatives. nih.gov These models can learn the underlying chemical patterns from large databases of known molecules and then generate new structures that are predicted to have high activity against a specific biological target and favorable drug-like properties. This approach can significantly reduce the time and cost associated with the traditional trial-and-error process of drug discovery. nih.gov
Table 3: AI and Machine Learning Applications
| Application | Description | Potential Benefit |
| QSAR Modeling | Predicts biological activity or toxicity based on chemical structure. nih.govnih.gov | Rapid screening of virtual compounds, prioritization for synthesis. |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Discovery of new lead compounds with improved efficacy and safety. |
| Predictive Toxicology | Assesses the potential for adverse effects early in development. researchgate.net | Reduction in animal testing and late-stage failures. |
Emerging Research Areas and Interdisciplinary Collaborations
The future research landscape for this compound and its derivatives is likely to be shaped by interdisciplinary collaborations and the exploration of new scientific frontiers.
One emerging area is the investigation of the compound's effects on complex biological systems, such as the microbiome. The gut and soil microbiomes play crucial roles in health and environmental processes, and understanding how chemicals like this compound impact these microbial communities is of growing interest.
Another promising direction is the development of targeted delivery systems for potential therapeutic derivatives. By encapsulating an active propanamide derivative in nanoparticles or other carriers, it may be possible to enhance its efficacy and reduce off-target effects.
The convergence of chemistry, biology, computer science, and environmental science will be essential for fully elucidating the potential of this compound. Collaborative efforts will be necessary to synthesize and test new derivatives, develop and validate predictive models, and assess the environmental and physiological impacts of these compounds. Such interdisciplinary approaches will pave the way for innovative applications in medicine, agriculture, and environmental science. luc.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(2,3-dichlorophenyl)propanamide, and how can reaction conditions be optimized to improve yields?
- Methodology : A cold nucleophilic substitution approach is commonly employed. For example, reacting 3-chloropropanoyl chloride with 2,3-dichloroaniline in dry acetonitrile at 0°C, followed by warming to 50°C for 24 hours, can yield the target compound. Purification via NaHCO₃ extraction and solvent evaporation under reduced pressure minimizes side products . Safety protocols, such as glove-box handling and waste management, are critical due to chlorinated intermediates .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, monoclinic P2₁/c symmetry with unit cell parameters (e.g., a = 7.755 Å, b = 14.819 Å, c = 9.748 Å, β = 94.18°) has been observed in analogous dichlorophenyl propanamides .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR for amide C=O stretching (~1650 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in experimental settings?
- Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Chlorinated byproducts require segregation and professional disposal. Hydrogen bonding interactions (N–H···O) in crystal packing reduce volatility but do not eliminate toxicity risks .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
- Methodology : Graph-set analysis (e.g., R₂²(8) motifs) using software like Mercury or CrystalExplorer reveals N–H···O interactions between amide groups and sulfonamide/chlorine substituents. These interactions stabilize monoclinic or orthorhombic systems, as seen in related propanamides (e.g., Pbca symmetry with V = 2152.97 ų) .
Q. What computational methods can predict electronic properties and reactivity of this compound?
- Methodology :
- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) maps, highlighting electrophilic regions (e.g., chlorine atoms with ESP ~25 kcal/mol) .
- DFT studies : Optimize geometry at B3LYP/6-311G++(d,p) to predict reaction sites for nucleophilic attack or photodegradation pathways .
Q. How can conflicting biological activity data for structurally similar anilides be resolved?
- Methodology : Compare SAR trends using analogs like propanil (N-(3,4-dichlorophenyl)propanamide). For instance, substituent position (2,3- vs. 3,4-dichloro) alters herbicidal activity due to steric effects on target binding. In vitro assays with acetyl-CoA carboxylase inhibitors can validate hypotheses .
Q. What strategies address polymorphism in crystallographic studies of this compound?
- Methodology : Screen solvents (e.g., ethanol vs. DMSO) and temperatures to isolate polymorphs. For example, orthorhombic (Pbca) vs. monoclinic (P2₁/c) forms may arise, differing in melting points (388–391 K) and density (1.318 vs. 1.562 Mg/m³) .
Q. How can this compound serve as a synthon for complex heterocyclic systems?
- Methodology : The amide group enables cyclization with aldehydes (e.g., Vilsmeier-Haack reaction) to form oxazoles or thiazoles. Substituent-directed C–H activation (e.g., Pd-catalyzed coupling) can extend conjugation for materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
